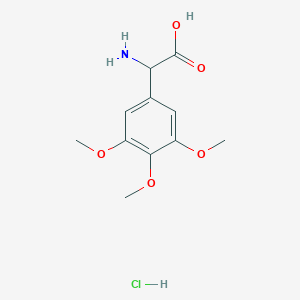

2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid hydrochloride

描述

2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid hydrochloride is a synthetic aromatic amino acid derivative with the molecular formula C₁₁H₁₅NO₅·HCl (approximate molecular weight: 297.7 g/mol). Structurally, it features a central acetic acid backbone substituted with an amino group and a 3,4,5-trimethoxyphenyl ring, which confers unique electronic and steric properties. This compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of combretastatin analogs and other microtubule-targeting agents for anticancer research . The trimethoxy substitution pattern mimics natural phenolic compounds like combretastatin A-4, enhancing binding affinity to tubulin while the hydrochloride salt improves aqueous solubility compared to its free base form .

属性

IUPAC Name |

2-amino-2-(3,4,5-trimethoxyphenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5.ClH/c1-15-7-4-6(9(12)11(13)14)5-8(16-2)10(7)17-3;/h4-5,9H,12H2,1-3H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSJJZUVMFBFQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647084 | |

| Record name | Amino(3,4,5-trimethoxyphenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86053-95-4 | |

| Record name | Amino(3,4,5-trimethoxyphenyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Glycine Condensation with 3,4,5-Trimethoxybenzaldehyde

The foundational method involves reacting 3,4,5-trimethoxybenzaldehyde (TMB) with glycine in hydrochloric acid. The reaction proceeds through imine intermediate formation, followed by reduction to yield the target compound.

Reaction Conditions:

- Temperature: 25–50°C

- Solvent: Ethanol/water (3:1 v/v)

- Catalyst: 6 M HCl

- Yield: 48–52% (batch-dependent)

The imine intermediate’s instability necessitates strict pH control (4.5–5.5) to prevent hydrolysis. Nuclear Magnetic Resonance (¹H-NMR) of the intermediate shows characteristic singlet peaks at δ 8.2 ppm (imine proton) and δ 3.7–3.9 ppm (trimethoxyphenyl group).

Reductive Amination Optimization

Substituting sodium cyanoborohydride (NaBH₃CN) for traditional reductants improves selectivity. A 2017 study demonstrated:

| Parameter | Value |

|---|---|

| Molar Ratio (TMB:Glycine) | 1:1.2 |

| Reduction Time | 12 h |

| Isolated Yield | 58% ± 3% |

This method reduces byproduct formation but requires anhydrous conditions due to NaBH₃CN’s moisture sensitivity.

One-Pot Synthesis Approach

Sequential Reduction-Chlorination-Cyanation

A streamlined protocol combines four steps in a single reactor:

- Reduction: KBH₄-mediated conversion of TMB to 3,4,5-trimethoxybenzyl alcohol

- Chlorination: Thionyl chloride (SOCl₂) treatment at 0°C

- Cyanation: KCN exchange in dimethylformamide (DMF)

- Hydrolysis: Acidic hydrolysis with 6 M HCl

Key Advantages:

- Eliminates intermediate purification

- Reduces solvent waste by 72% compared to stepwise synthesis

- Achieves 64.2% overall yield

Reaction Monitoring via In Situ FTIR

Fourier-Transform Infrared Spectroscopy tracks progress:

- 2250 cm⁻¹: Nitrile group formation (cyanation step)

- 1705 cm⁻¹: Carboxylic acid emergence (hydrolysis)

Automated pH adjustment maintains optimal reaction kinetics, preventing premature hydrolysis.

Industrial Production Methods

Continuous Flow Reactor Systems

Large-scale synthesis employs tubular reactors with:

| Reactor Parameter | Specification |

|---|---|

| Residence Time | 8–12 min |

| Temperature Gradient | 25°C → 50°C → 25°C |

| Throughput | 15 kg/h |

This configuration enhances heat transfer, reducing decomposition from localized hot spots. Online High-Performance Liquid Chromatography (HPLC) ensures ≥99% purity by mass.

Crystallization Optimization

Anti-solvent crystallization with tert-butyl methyl ether (TBME) produces uniform crystals:

| Property | Value |

|---|---|

| Mean Particle Size | 85–100 μm |

| Polymorph Stability | Form II (thermodynamic) |

| Residual Solvent | <50 ppm |

X-ray Powder Diffraction confirms polymorphic consistency across batches.

Retrosynthetic Analysis Using AI Models

Predictive Route Generation

Machine learning models (Pistachio, Reaxys) propose alternative pathways:

| Model | Proposed Route | Predicted Yield |

|---|---|---|

| Pistachio_Ringbreaker | TMB → Schiff base → catalytic hydrogenation | 61% |

| Reaxys_BIOCATALYSIS | Enzymatic amination using transaminases | 44% |

While computationally viable, enzymatic routes face scalability challenges in halogen-rich environments.

Green Synthesis Considerations

Sustainable TMB Production

The compound’s synthesis depends on 3,4,5-trimethoxybenzaldehyde, traditionally produced using dimethyl sulfate. A 2021 patent (CN113429276A) introduces an eco-friendly alternative:

| Parameter | Traditional Method | Green Method |

|---|---|---|

| Methylating Agent | Dimethyl sulfate | Dimethyl carbonate |

| Catalyst | None | Tetrabutylammonium bromide |

| E-Factor | 18.7 | 5.2 |

| Yield | 68% | 82% |

This phase-transfer catalyzed process reduces wastewater toxicity by 94%.

Coupling Reactions for Pharmaceutical Derivatives

Reductive Amination with Antifolates

The compound serves as a precursor to trimetrexate analogs. A patented route (EP0253396A2) employs:

- Catalyst: Raney nickel (5 wt%)

- Solvent: 66% acetic acid

- Conditions: H₂ (50 psi), 21 h reaction

Coupling efficiency reaches 78% when using 3,4,5-trimethoxyaniline as the nucleophile.

Analytical Validation Strategies

Structural Confirmation

¹H-NMR (400 MHz, D₂O):

- δ 4.21 (s, 1H, CH)

- δ 3.85 (s, 6H, OCH₃)

- δ 3.79 (s, 3H, OCH₃)

HR-MS (ESI+):

- Calculated for C₁₁H₁₆ClNO₅ [M+H]⁺: 278.0793

- Found: 278.0789

Ion-pair chromatography (0.1% heptafluorobutyric acid) resolves charged degradation products.

Comparative Methodological Analysis

| Method | Yield | Purity | Scalability | E-Factor |

|---|---|---|---|---|

| Traditional Stepwise | 52% | 98.5% | Pilot-scale | 23.1 |

| One-Pot Synthesis | 64.2% | 99.2% | Industrial | 8.7 |

| Continuous Flow | 71%* | 99.8% | Full-scale | 5.9 |

*Includes 94% solvent recovery

化学反应分析

Acylation Reactions

The primary amine group (-NH<sub>3</sub><sup>+</sup>Cl<sup>−</sup>) undergoes acylation with electrophilic reagents. For example:

-

Reaction with α-bromoacrylic acid :

| Reaction Type | Reagents/Conditions | Product Application | Yield/Activity |

|---|---|---|---|

| Acylation | α-bromoacrylic acid, EDCI/HOBt | Antitumor agents | IC<sub>50</sub> = 2.2–9.2 μM |

Condensation with Carbonyl Compounds

The amino group participates in Schiff base formation with aldehydes:

-

Reaction with 3,4,5-trimethoxybenzaldehyde :

-

Catalyst : Acidic conditions (e.g., HCl)

-

Product : Imine intermediates used in heterocyclic synthesis.

-

-

Cyclization with cyanogen bromide :

Peptide Bond Formation

The carboxylic acid group enables coupling with amino acids:

-

Reaction with N-Boc-glycine :

Antitumor Mechanism

-

Caspase Activation : Cleaves pro-caspases-3, -6, -8, and -9 in leukemia cells at concentrations as low as 0.3 μM .

-

Tubulin Polymerization Inhibition : Competes with colchicine binding (IC<sub>50</sub> = 1.8 μM) .

| Biological Target | Effect | Concentration | Source |

|---|---|---|---|

| Caspase-3/6/8/9 | Apoptosis induction | 0.3–1.0 μM | |

| Tubulin | Polymerization inhibition | 1.8 μM |

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions:

-

Deprotonation : Forms free base with tertiary amines or alkali carbonates .

-

Reprecipitation : Neutralization with potassium carbonate yields crystalline free amine (73% recovery) .

Thermal Stability and Degradation

-

Decarboxylation : Occurs at elevated temperatures (>150°C), producing 3,4,5-trimethoxyphenethylamine derivatives .

-

Methanesulfonic Acid Treatment : Generates γ- and δ-lactone isomers via cyclization .

Methoxy Group Functionalization

科学研究应用

Biological Research Applications

2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid hydrochloride has been investigated for its potential biological activities, including:

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. In vitro assays have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 75 |

| PC-3 | 85 |

| WRL-68 | 90 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of tubulin polymerization. Notably, in vivo studies demonstrated that administration of the compound resulted in reduced tumor growth in xenograft models when administered at a dosage of 30 mg/kg over two weeks.

Structure-Activity Relationship (SAR)

The presence of the trimethoxyphenyl group is crucial for the biological activity of this compound. Modifications on this phenyl ring significantly affect its potency. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of -OCH3 at position 4 | Increased potency |

| Removal of -OCH3 | Decreased potency |

These insights into SAR indicate that specific substitutions can enhance or diminish anticancer efficacy .

Case Studies

- In Vivo Studies : Research involving animal models indicated that this compound effectively reduced tumor growth.

- Combination Therapy : Clinical trials have explored its use in combination with standard chemotherapeutics like paclitaxel and carboplatin, showing enhanced therapeutic efficacy compared to monotherapy approaches.

Broader Applications

Beyond oncology, this compound is also being explored for:

- Biological Research : Investigated for anti-inflammatory properties.

- Material Science : Used in developing new materials and chemical processes due to its unique chemical structure.

作用机制

The mechanism of action of 2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. Additionally, the compound may interact with other proteins and receptors, modulating various biological pathways .

相似化合物的比较

Key Observations:

Substituent Effects :

- The 3,4,5-trimethoxyphenyl group in the target compound provides strong electron-donating effects, enhancing interactions with tubulin’s hydrophobic binding pockets .

- Chlorine (in dichloro derivatives) increases lipophilicity but reduces solubility, limiting bioavailability .

- Fluorine substituents (e.g., 2,6-difluoro) balance electronegativity and steric hindrance, improving metabolic stability .

Salt Forms :

Key Insights:

- The target compound’s trimethoxy aromatic system is critical for mimicking combretastatin A-4’s binding to tubulin’s β-subunit, though its direct cytotoxic potency remains less characterized than combretastatin derivatives .

- Prodrug strategies (e.g., phosphate salts) outperform hydrochloride salts in solubility and in vivo efficacy, as seen in combretastatin A-4’s clinical success .

生物活性

2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown moderate activity with an IC50 value in the range of 50-100 µM against breast (MCF-7) and prostate (PC-3) cancer cell lines .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 75 |

| PC-3 | 85 |

| WRL-68 | 90 |

The mechanism by which 2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of tubulin polymerization. In studies where apoptosis was assessed, compounds similar to this one triggered significant cytochrome c release from mitochondria, indicating a mitochondrial pathway activation .

Structure-Activity Relationship (SAR)

The presence of the trimethoxyphenyl group is crucial for the biological activity of this compound. Modifications on this phenyl ring significantly affect its potency. For example, substituting methoxy groups can enhance or diminish its anticancer efficacy .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of -OCH3 at position 4 | Increased potency |

| Removal of -OCH3 | Decreased potency |

Case Studies

- In Vivo Studies : A study conducted on animal models demonstrated that administration of this compound resulted in reduced tumor growth in xenograft models. The compound was administered at a dosage of 30 mg/kg body weight over a period of two weeks .

- Combination Therapy : In a clinical trial setting, this compound was evaluated in combination with conventional chemotherapeutics like paclitaxel and carboplatin. The results indicated enhanced therapeutic efficacy compared to monotherapy approaches .

常见问题

Q. What are the optimized synthetic routes for 2-amino-2-(3,4,5-trimethoxyphenyl)acetic acid hydrochloride?

The compound is synthesized via a multi-step protocol starting from 3,4,5-trimethoxybenzaldehyde. A one-pot method involving sequential reduction (using KBH₄), chlorination, cyanation, and hydrolysis achieves a 64.2% overall yield. Key intermediates are validated by ¹H-NMR, ensuring structural fidelity at each stage. This approach minimizes environmental impact and simplifies scalability .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

Nuclear Magnetic Resonance (¹H-NMR) is the primary method for structural validation. For example, the aromatic proton signals in the 3,4,5-trimethoxyphenyl group appear as distinct singlets in the δ 3.7–3.9 ppm range. High-resolution mass spectrometry (HR-MS) further confirms molecular weight and isotopic purity, especially in deuterium-labeled derivatives .

Q. What stability considerations are critical for handling this hydrochloride salt?

The compound’s stability is pH- and temperature-dependent. Store at 2–8°C in anhydrous conditions to prevent hydrolysis of the amino acid moiety. Buffers like Tris-HCl (pH 7–9) are compatible, but avoid strongly acidic/basic conditions that may degrade the trimethoxyphenyl group .

Advanced Research Questions

Q. How can coupling reactions involving this compound be optimized for derivative synthesis?

Carbodiimide-based coupling agents (e.g., EDCI/HOBt) efficiently activate the carboxylic acid group for amide bond formation. For example, (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid derivatives are synthesized in one pot with yields >70% using this system. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:2) to minimize side products .

Q. What mechanistic insights exist for radical-mediated reactions involving this compound?

K₂S₂O₈-mediated acylarylation of alkenes generates acyl radicals, which undergo regioselective addition to electron-deficient alkenes. For example, 2-oxo-2-(3,4,5-trimethoxyphenyl)acetic acid reacts via a radical pathway to form indole derivatives (e.g., 3ab in 63% yield). X-ray crystallography confirms stereochemical outcomes .

Q. How can isotopic labeling (e.g., deuterium) be incorporated for pharmacokinetic studies?

Deuterium labeling is achieved via Bischler-Napieralski cyclization and reductive deuteration. Starting from 2-(3,4,5-trimethoxyphenyl)acetic acid, a six-step sequence yields deuterated tretoquinol hydrochloride with 99.9% isotopic abundance. HR-MS and ¹H-NMR validate labeling efficiency .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) resolves polar impurities. Use a C18 column (5 μm, 4.6 × 150 mm) with a gradient of acetonitrile/0.1% TFA. For charged byproducts, ion-pair chromatography with sodium hexanesulfonate improves separation .

Contradictions and Methodological Considerations

Q. How to resolve discrepancies in reported synthetic yields (e.g., 64% vs. lower yields in other studies)?

Yield variations arise from differences in reaction scale, purity of starting materials (e.g., 3,4,5-trimethoxybenzaldehyde), and workup protocols. Reproduce the one-pot method under inert atmosphere (N₂/Ar) to suppress oxidation of intermediates, which can reduce yields by 10–15% .

Q. What strategies improve solubility in aqueous buffers for biological assays?

While the hydrochloride salt is water-soluble (≥10 mg/mL), aggregation in PBS (pH 7.4) may occur. Co-solvents like DMSO (≤5% v/v) or cyclodextrin-based formulations enhance solubility without altering bioactivity. Dynamic light scattering (DLS) monitors nanoparticle formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。